2,3-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
WAY-339495 is a chemical compound with the molecular formula C21H17N3O3S and a molecular weight of 391.44. It has shown potential anti-tumor, anti-inflammatory, and analgesic activities. This compound is being studied for its applications in treating obesity, cardiovascular diseases, diabetes, neurodegenerative diseases, Alzheimer’s disease, and stroke .
Chemical Reactions Analysis
WAY-339495 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol.
Scientific Research Applications
WAY-339495 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study various chemical reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Studied for its potential therapeutic effects in treating diseases like cancer, inflammation, and neurodegenerative disorders.
Industry: Potential applications in developing new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of WAY-339495 involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways are still under investigation, but it is believed to influence key proteins and enzymes involved in these processes .
Comparison with Similar Compounds
WAY-339495 can be compared with other similar compounds that have anti-tumor, anti-inflammatory, and analgesic activities. Some similar compounds include:
WAY-100635: A selective serotonin receptor antagonist.
WAY-316606: A compound known for its effects on bone formation.
WAY-181187: A compound with potential anti-inflammatory properties.
WAY-339495 is unique due to its broad range of potential therapeutic applications and its specific molecular structure, which may confer distinct biological activities .
Properties
IUPAC Name |
2,3-dimethoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-26-17-10-4-8-15(18(17)27-2)19(25)23-14-7-3-6-13(12-14)20-24-16-9-5-11-22-21(16)28-20/h3-12H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJLHZVNXCGZMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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